molecular formula C13H10ClN3OS B5800876 2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one

Cat. No.: B5800876
M. Wt: 291.76 g/mol
InChI Key: DPUGGLURFFCONT-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one is a heterocyclic compound that contains a thiazole ring, a pyrazolone ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with ethyl acetoacetate to introduce the pyrazolone ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives, such as:

Uniqueness

The uniqueness of 2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the thiazole and pyrazolone rings, along with the chlorophenyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-8-5-12(18)17(16-8)13-15-11(7-19-13)9-3-2-4-10(14)6-9/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUGGLURFFCONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC(=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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